molecular formula C17H16N4O4 B11983577 3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11983577
M. Wt: 340.33 g/mol
InChI Key: AHWGFGCJHKGRIA-VXLYETTFSA-N
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Description

3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3-methylbenzohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by cooling and recrystallization to purify the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidation products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of 3-Methyl-N-(2-(2-(4-aminobenzylidene)hydrazino)-2-oxoethyl)benzamide.

    Oxidation: Formation of azines or other oxidized derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between hydrazone compounds and various biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or DNA, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(2-(2-(4-aminobenzylidene)hydrazino)-2-oxoethyl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide: A similar compound without the methyl group on the benzamide moiety.

Uniqueness

3-Methyl-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of both a nitro group and a hydrazone linkage, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

3-methyl-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16N4O4/c1-12-3-2-4-14(9-12)17(23)18-11-16(22)20-19-10-13-5-7-15(8-6-13)21(24)25/h2-10H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+

InChI Key

AHWGFGCJHKGRIA-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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